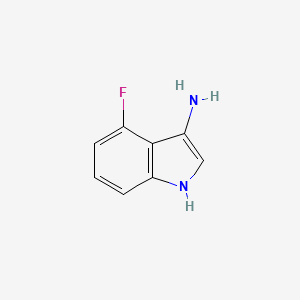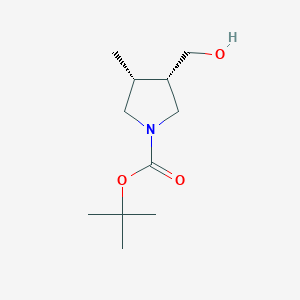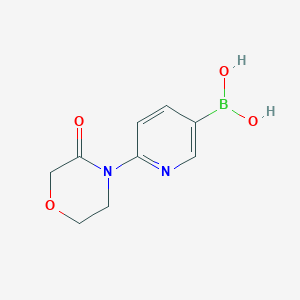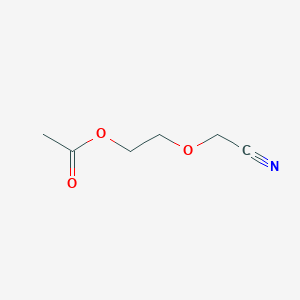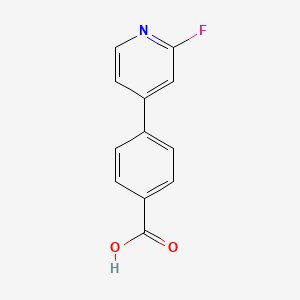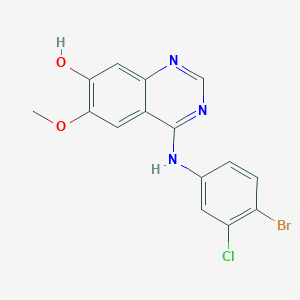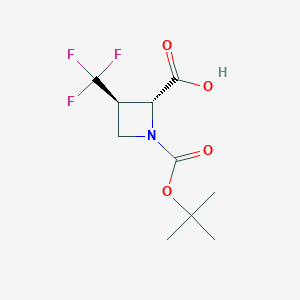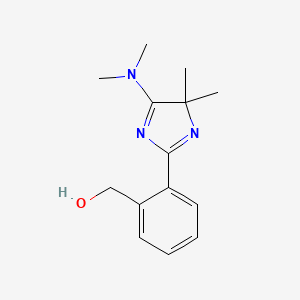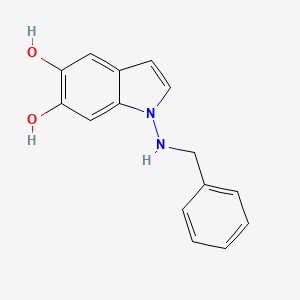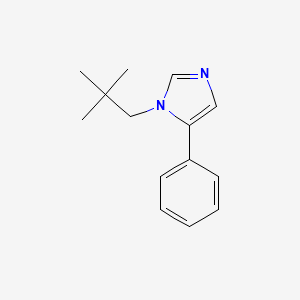
1-(2,2-Dimethylpropyl)-5-phenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylpropyl)-5-phenylimidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2,2-dimethylpropyl group and a phenyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(2,2-Dimethylpropyl)-5-phenylimidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylpropylamine with 5-phenylimidazole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
1-(2,2-Dimethylpropyl)-5-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the imidazole ring are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.
Scientific Research Applications
1-(2,2-Dimethylpropyl)-5-phenylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising compound for the development of new medications.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylpropyl)-5-phenylimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, if it exhibits antimicrobial activity, it may inhibit the function of essential enzymes in microbial cells, leading to cell death.
Comparison with Similar Compounds
1-(2,2-Dimethylpropyl)-5-phenylimidazole can be compared with other imidazole derivatives, such as:
1-(2,2-Dimethylpropyl)-cyclopropene: This compound is used as an ethylene antagonist in agriculture, inhibiting fruit ripening and senescence.
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide: This compound is used in nitroxide-mediated polymerization reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2,2-dimethylpropyl group and a phenyl group on the imidazole ring sets it apart from other imidazole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116145-77-8 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-5-phenylimidazole |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)10-16-11-15-9-13(16)12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |
InChI Key |
BXYLMZAGQRTUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


